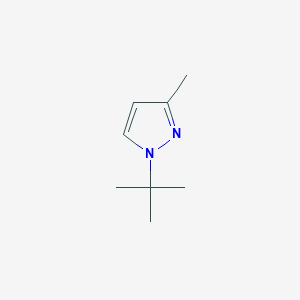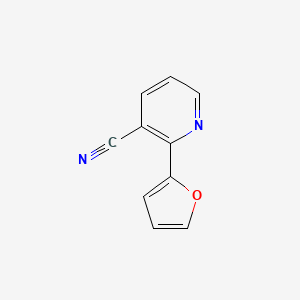![molecular formula C11H13Cl2N3O2 B1341871 tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 903129-71-5](/img/structure/B1341871.png)
tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl substituted pyrrolidine derivatives is described in several papers. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines is achieved through a nitrile anion cyclization strategy, yielding a high overall yield and excellent enantiomeric excess . Another paper describes the optimized large-scale synthesis of a tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Additionally, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates is reported, showcasing the utility of continuous flow methods in the synthesis of complex organic molecules .
Molecular Structure Analysis
The molecular structures of tert-butyl substituted pyrrolidine derivatives are characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate is determined, revealing the molecule's conformation and intermolecular hydrogen bonding patterns . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate is elucidated through single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The tert-butyl group in these compounds often serves as a protective group for carboxylic acids, which can be removed under certain conditions to yield the corresponding acids. The papers describe various chemical reactions, such as the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate , and the synthesis of highly functionalized 2-pyrrolidinones, which are used in the development of macrocyclic Tyk2 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted pyrrolidine derivatives are influenced by their molecular structure. The papers provide insights into the solubility, crystallinity, and stability of these compounds. For instance, the solubility of the compounds in organic solvents is often utilized for recrystallization and purification purposes . The stability of the lactam and lactone moieties within these molecules is also of interest, as it affects their reactivity and potential as intermediates in further chemical transformations .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The compound tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate plays a significant role in the synthesis of various pyrrolo and pyrimidine derivatives, which are essential for developing potential biologically active compounds. Zinchenko et al. (2018) demonstrated the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine through the interaction of 4,6-dichloro-5-formylpyrimidine with methyl and tert-butyl glycinate. This study highlights the importance of reaction conditions in obtaining these derivatives, which are confirmed by NMR spectroscopy, chromatography mass spectrometry, and elemental analysis, showing prospects for synthesizing biologically active compounds from the obtained products Zinchenko, Muzychka, Biletskiy, & Smolii, 2018.
Crystallography and Molecular Structure
Research by Čolak et al. (2021) into the synthesis, characterization, thermal, X-ray, and DFT analyses of various tert-butyl substituted compounds, including those related to the 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine structure, provides insight into the molecular and crystal structure of these compounds. Their work emphasizes the significance of intramolecular hydrogen bonding and the stabilization of molecular structures, which are essential for understanding the chemical properties and reactivities of these compounds Čolak, Karayel, Buldurun, & Turan, 2021.
Organocatalysis and Compound Synthesis
A study by Hozjan et al. (2023) focuses on the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, prepared from Boc-tetramic acid and benzylidenemalononitrile. This research illustrates the application of bifunctional noncovalent organocatalysts in synthesizing complex molecules, which contributes to the field of synthetic organic chemistry by providing efficient methods for preparing structurally diverse compounds Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023.
Orientations Futures
The future directions for research on “tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” and its analogs could include further investigation into their antiviral activity, particularly against flaviviruses such as ZIKV and DENV . Additionally, more research is needed to elucidate the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound.
Propriétés
IUPAC Name |
tert-butyl 2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-11(2,3)18-10(17)16-4-6-7(5-16)14-9(13)15-8(6)12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYSMOCOXBLFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592048 | |
| Record name | tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | |
CAS RN |
903129-71-5 | |
| Record name | tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d] pyrimidine-6(7H)-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)




